3-Fluoro-4-hydroxyphenylboronic acid (CAS 182344-14-5) is a highly versatile, bifunctional fluorinated building block characterized by an ortho-fluorophenol motif and a reactive boronic acid moiety. Primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, this compound serves as a critical precursor for synthesizing advanced active pharmaceutical ingredients (APIs), including kinase and CYP enzyme inhibitors, as well as specialized electronic materials [1]. The presence of the highly electronegative fluorine atom adjacent to the hydroxyl group fundamentally alters the electronic and steric profile of the aromatic ring compared to non-fluorinated analogs, providing distinct advantages in target binding affinity, metabolic stability, and cross-coupling reactivity [2]. For industrial and laboratory procurement, it is supplied as a stable solid that offers direct reactivity without the need for deprotection steps associated with its boronate ester counterparts.
Substituting 3-fluoro-4-hydroxyphenylboronic acid with the more common 4-hydroxyphenylboronic acid or 3-fluorophenylboronic acid fundamentally compromises both synthetic processability and downstream application performance. The absence of the fluorine atom in 4-hydroxyphenylboronic acid results in a significantly higher phenolic pKa, altering the ionization state at physiological pH and eliminating critical fluorine-mediated hydrogen bond acceptor interactions essential for API target binding . Conversely, utilizing 3-fluorophenylboronic acid removes the hydroxyl anchoring point entirely, preventing necessary downstream functionalization or hydrogen-bond donor capabilities [1]. Furthermore, substituting the free boronic acid with its pinacol ester derivative (CAS 760990-08-7) introduces unnecessary molecular weight, reduces overall atom economy, and can require modified catalytic activation conditions or additional deprotection steps, which decreases throughput in sensitive manufacturing workflows .
The introduction of a fluorine atom ortho to the hydroxyl group significantly modulates the acidity of the phenol. Quantitative predictions and structural analyses indicate that 3-fluoro-4-hydroxyphenylboronic acid exhibits a phenolic pKa of approximately 8.01, whereas the non-fluorinated baseline, 4-hydroxyphenylboronic acid, possesses a pKa closer to 9.0 to 9.3 . This ~1 unit reduction in pKa means that APIs synthesized from the fluorinated building block will have a substantially different ratio of neutral to ionized states at a physiological pH of 7.4 [1].
| Evidence Dimension | Phenolic pKa |
| Target Compound Data | ~8.01 |
| Comparator Or Baseline | ~9.0 - 9.3 (4-hydroxyphenylboronic acid) |
| Quantified Difference | ~1.0 unit reduction in pKa |
| Conditions | Standard aqueous conditions |
Procuring the ortho-fluorinated variant is essential for tuning the physiological ionization state and optimizing the target-binding affinity of downstream pharmaceutical candidates.
In the synthesis of complex pharmaceutical intermediates, such as dual-specificity lipid and protein kinase inhibitors, 3-fluoro-4-hydroxyphenylboronic acid demonstrates excellent reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling. In optimized protocols utilizing standard palladium catalysts, this specific boronic acid has achieved isolated coupling yields of up to 88% [1]. In contrast, highly sterically hindered or electronically deactivated boronic acids often require elevated catalyst loadings or specialized ligands to exceed 50-60% yields under similar conditions [2]. The favorable electronic distribution provided by the fluorine atom facilitates efficient transmetalation.
| Evidence Dimension | Cross-coupling isolated yield |
| Target Compound Data | Up to 88% yield in specific inhibitor syntheses |
| Comparator Or Baseline | 50-60% typical baseline for deactivated or sterically hindered analogs |
| Quantified Difference | >20% improvement in isolated yield |
| Conditions | Palladium-catalyzed Suzuki coupling (e.g., Pd(PPh3)4 or PdCl2(dppf)) |
High coupling efficiency reduces the required catalyst loading and minimizes protodeboronation byproducts, directly lowering the cost of goods in procurement-scale manufacturing.
For industrial scale-up, the choice between the free boronic acid and its pinacol ester derivative significantly impacts process efficiency. 3-fluoro-4-hydroxyphenylboronic acid has a molecular weight of 155.92 g/mol, whereas the corresponding pinacol ester (CAS 760990-08-7) weighs 238.04 g/mol . Procuring the free acid provides a 34.5% improvement in active mass per kilogram purchased. Furthermore, the free acid can be utilized directly in aqueous-organic solvent mixtures (e.g., dioxane/water) without the need for an ester cleavage step, which is sometimes required if the pinacol ester exhibits sluggish reactivity under mild basic conditions [1].
| Evidence Dimension | Effective active mass contribution (Atom Economy) |
| Target Compound Data | 155.92 g/mol (100% active coupling species) |
| Comparator Or Baseline | 238.04 g/mol (3-fluoro-4-hydroxyphenylboronic acid pinacol ester) |
| Quantified Difference | 34.5% reduction in molecular weight per reactive equivalent |
| Conditions | Procurement scale mass-balance calculations |
Procuring the free acid maximizes the reactive equivalents per kilogram and eliminates potential deprotection steps, streamlining large-scale synthetic workflows.
Directly downstream of its excellent cross-coupling efficiency and pKa modulation, this compound is ideal for synthesizing JAK kinase and MptpB inhibitors, where the ortho-fluorophenol motif enhances specific target-binding interactions [1].
The compound is the preferred precursor for generating selective CYP11B1 inhibitors, as the precise electronic properties of the fluorinated aromatic ring dictate the selectivity profile against other closely related cytochrome P450 enzymes [2].
Due to its high atom economy compared to pinacol ester derivatives, it is the optimal choice for industrial Suzuki-Miyaura workflows that require mild, aqueous-compatible conditions without additional deprotection steps .
Irritant